molecular formula C7H7FO B1296599 3-Fluoro-2-methylphenol CAS No. 443-87-8

3-Fluoro-2-methylphenol

Cat. No. B1296599
CAS RN: 443-87-8
M. Wt: 126.13 g/mol
InChI Key: OMGVVVBQKWNRQA-UHFFFAOYSA-N
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Patent
US05424460

Procedure details

0.65 g (3.69 mmol) of epoxide 2l (a mixture of 2l, 2l', 2l" above) in solution in 3 cm3 of anhydrous DMF were heated to reflux for 3 h; 91% of transposition ketone 6b was then detected by macrobore GC (verification by mass/GC coupling). 0.86 g (2 eq.) of DMAP were then added and the mixture was again heated to reflux for 3 h. It was acidified (pH=1) with 3N HCl, extracted with ether, concentrated, and a 3N sodium hydroxide solution was added to the ether phase (while the mixture was kept stirred for 5 to 10 min), the ether phase was removed and the material was washed once with ether. The aqueous phase was acidified using a solution with 3N HCl (pH=1) and was extracted with ether (4×15 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 0.10 g of phenol 4h were obtained (macrobore GC purity>97%). The yield of compound 4h was 22%.
Name
epoxide
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.86 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]12[O:8][CH:7]1[CH2:6][CH2:5][C:4](F)([F:9])[CH:3]2[CH3:11].Cl>CN(C=O)C.CN(C1C=CN=CC=1)C>[F:9][C:4]1[C:3]([CH3:11])=[C:2]([OH:8])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
epoxide
Quantity
0.65 g
Type
reactant
Smiles
ClC12C(C(CCC2O1)(F)F)C
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC12C(C(CCC2O1)(F)F)C
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC12C(C(CCC2O1)(F)F)C
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC12C(C(CCC2O1)(F)F)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.86 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
was kept stirred for 5 to 10 min), the ether phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
a 3N sodium hydroxide solution was added to the ether phase (while the mixture
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
the material was washed once with ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (4×15 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95)

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
FC=1C(=C(C=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.